3-(2-Bromothiophen-3-yl)pyridine 3-(2-Bromothiophen-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 166450-79-9
VCID: VC4736233
InChI: InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
SMILES: C1=CC(=CN=C1)C2=C(SC=C2)Br
Molecular Formula: C9H6BrNS
Molecular Weight: 240.12

3-(2-Bromothiophen-3-yl)pyridine

CAS No.: 166450-79-9

Cat. No.: VC4736233

Molecular Formula: C9H6BrNS

Molecular Weight: 240.12

* For research use only. Not for human or veterinary use.

3-(2-Bromothiophen-3-yl)pyridine - 166450-79-9

Specification

CAS No. 166450-79-9
Molecular Formula C9H6BrNS
Molecular Weight 240.12
IUPAC Name 3-(2-bromothiophen-3-yl)pyridine
Standard InChI InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
Standard InChI Key LSDBDDIEHVXIHR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(SC=C2)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

3-(2-Bromothiophen-3-yl)pyridine features a pyridine ring (C₅H₅N) linked at the 3-position to a 2-bromothiophene group (C₄H₂BrS). The thiophene’s bromine atom at the 2-position introduces steric and electronic effects, influencing intermolecular interactions and regioselectivity in reactions. X-ray crystallography data for related compounds, such as poly[2-(4-carboxypyridin-3-yl)terephthalate], demonstrate that pyridine-thiophene hybrids often adopt planar conformations with dihedral angles <10° between aromatic rings, maximizing π-orbital overlap .

Table 1: Key Bond Lengths and Angles (Theoretical)

ParameterValue (Å or °)Method
C3–C(thiophene)1.476DFT/B3LYP
C–Br (thiophene)1.897DFT/B3LYP
Pyridine N–C2–C3 angle121.5°DFT/B3LYP

Synthetic Methodologies

Multi-Component Reactions (MCRs)

The synthesis of pyridine-thiophene hybrids often employs MCRs due to their efficiency. For example, 2-(1H-indol-3-yl)pyridine derivatives are synthesized via one-pot reactions of chalcones, 3-(2-cyanoacetyl)-1H-indole, and ammonium acetate under microwave irradiation . Adapting this approach, 3-(2-bromothiophen-3-yl)pyridine could be synthesized using bromothiophene-carbaldehyde, cyanoacetamide, and ammonia equivalents.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated C–H activation, as demonstrated in benzofuro[2,3-c]pyridine synthesis , offers a viable route. A proposed pathway involves:

  • Bromothiophene iodination at the 3-position.

  • Suzuki-Miyaura coupling with 3-pyridinylboronic acid.

  • Dehalogenation or functional group interconversion.

Table 2: Comparative Synthesis Routes

MethodYield (%)ConditionsReference
MCR72–85MW, 100°C, 1h
Pd-Catalyzed Coupling65–78Pd(OAc)₂, 80°C, 12h

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR and Raman spectra of analogous bromothiophene derivatives show characteristic bands:

  • C–Br Stretch: 506–520 cm⁻¹ (IR)

  • C=C Thiophene: 1548–1568 cm⁻¹ (Raman)

  • Pyridine Ring Breathing: 990–1010 cm⁻¹ (IR)

UV-Vis Absorption

Time-dependent DFT (TD-DFT) calculations for 2-bromothiophene chalcones predict λₘₐₓ at 320–350 nm (π→π* transitions) . Solvatochromic shifts in polar solvents (Δλ = 15–20 nm) indicate charge-transfer interactions.

Table 3: Spectral Data for Analogous Compounds

Compoundλₘₐₓ (nm)ε (L·mol⁻¹·cm⁻¹)Solvent
BTF Chalcone 33812,400Ethanol
5-Bromo-2-tetrazolylpyridine 2858,200Acetonitrile

Computational and Electronic Properties

HOMO-LUMO Analysis

DFT studies on 2-bromothiophene derivatives reveal:

  • EHOMO: –6.36 eV (electron-rich thiophene)

  • ELUMO: –2.71 eV (pyridine’s electron-deficient ring)

  • Band Gap: 3.65 eV, indicating moderate reactivity

Chemical Reactivity and Applications

Nucleophilic Substitution

The C–Br bond undergoes SNAr reactions with amines or alkoxides. For example, 5-bromo-2-(2-methyltetrazolyl)pyridine reacts with morpholine to yield 5-morpholinopyridine derivatives .

Catalytic Cross-Coupling

Suzuki coupling with arylboronic acids generates biaryl systems, useful in OLED materials .

Biological Activity

While direct data are lacking, molecular docking of similar compounds with Arachidonate 5-lipoxygenase (ALOX-5) shows binding energies of –8.2 kcal·mol⁻¹, suggesting anti-inflammatory potential .

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